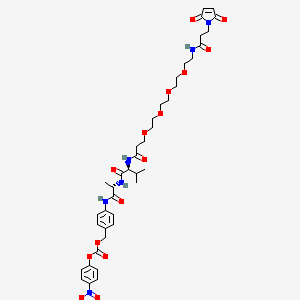

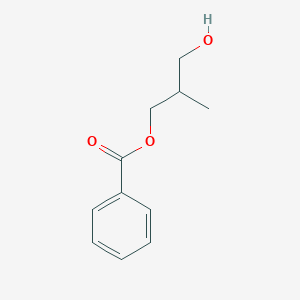

Benzoic acid--2-methylpropane-1,3-diol (1/1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoic acid 3-hydroxy-2-methyl-propyl ester, also known as benzyl benzoate, is a colorless to pale yellow liquid with a faint aromatic odor. It is a common ester of benzoic acid, a naturally occurring organic compound found in many plants and fruits. The esterification of benzoic acid with 3-hydroxy-2-methyl-propyl alcohol produces benzyl benzoate, which is widely used in the pharmaceutical and cosmetic industries as a preservative, solvent, and flavoring agent. It is also used in the manufacture of pharmaceuticals, perfumes, and dyes.

Applications De Recherche Scientifique

Pharmacokinetics and Drug Metabolism

A study on the pharmacokinetics of benzoic acid derivatives, including esters, in rats demonstrated the importance of these compounds in understanding drug metabolism and distribution within the body. This research highlighted the potential of these esters to be used in pharmacokinetic modeling, contributing to the optimization of drug delivery systems and therapeutic efficacy (Xu et al., 2020).

Anticancer Potential

Research into novel naphthoquinone esters, which are structurally related to benzoic acid esters, revealed significant cytotoxic activities against various cancer cell lines. This suggests the potential therapeutic applications of benzoic acid esters in developing new anticancer agents (Kongkathip et al., 2004).

Antimicrobial Activity

The antimicrobial properties of benzoic acid esters, particularly in combination with other parabens, have been explored for their synergistic effects in preserving pharmaceuticals and cosmetics. This research is crucial for developing more effective preservative systems that ensure product safety and longevity (Charnock & Finsrud, 2007).

Chemical Synthesis and Analysis

Studies on the chemical synthesis of benzoic acid esters have provided insights into creating novel compounds with potential industrial and pharmacological applications. For example, the synthesis of various benzoic acid esters has been optimized to yield compounds for further pharmacological testing or industrial use (Zha, 2011). Additionally, analytical techniques for detecting benzoic acid esters in consumer products have been developed, ensuring compliance with safety standards and regulatory requirements (Pan et al., 2005).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors in the body

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other benzoate derivatives . This could involve binding to the active site of an enzyme or receptor, leading to changes in the target’s function.

Biochemical Pathways

It is known that benzoate derivatives can be involved in various metabolic pathways . For example, they can be part of the degradation pathways of certain aromatic compounds

Pharmacokinetics

Similar compounds have been shown to have short elimination half-lives and wide tissue distribution

Result of Action

Similar compounds have been shown to have various biological activities, including antimicrobial activity

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-2-Methylpropyl Benzoate. For example, the presence of other compounds in the environment can affect the degradation of benzoate derivatives . Additionally, factors such as pH and temperature can influence the activity and stability of the compound .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzoic acid 3-hydroxy-2-methyl-propyl ester involves the esterification of benzoic acid with 3-hydroxy-2-methyl-propanol in the presence of a catalyst.", "Starting Materials": [ "Benzoic acid", "3-hydroxy-2-methyl-propanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix benzoic acid and 3-hydroxy-2-methyl-propanol in a round-bottom flask", "Add a catalytic amount of sulfuric acid to the mixture", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and then extract the product with a suitable solvent (e.g. diethyl ether)", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Evaporate the solvent to obtain the desired product, Benzoic acid 3-hydroxy-2-methyl-propyl ester" ] } | |

Numéro CAS |

112057-72-4 |

Formule moléculaire |

C11H16O4 |

Poids moléculaire |

212.24 g/mol |

Nom IUPAC |

benzoic acid;2-methylpropane-1,3-diol |

InChI |

InChI=1S/C7H6O2.C4H10O2/c8-7(9)6-4-2-1-3-5-6;1-4(2-5)3-6/h1-5H,(H,8,9);4-6H,2-3H2,1H3 |

Clé InChI |

WZVYKLJKGOBBRL-UHFFFAOYSA-N |

SMILES |

CC(CO)COC(=O)C1=CC=CC=C1 |

SMILES canonique |

CC(CO)CO.C1=CC=C(C=C1)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)